SW208108
Description
SW208108 is a tumor-selective, irreversible inhibitor of stearoyl-CoA desaturase 1 (SCD1), discovered through high-throughput phenotypic screening and medicinal chemistry optimization. It belongs to the oxalamide class of compounds and acts as a prodrug, requiring metabolic activation by cytochrome P450 4F11 (CYP4F11) to generate its active metabolite, dMe-SW208108. This metabolite covalently binds to SCD1, inhibiting its enzymatic activity and depleting cellular unsaturated fatty acids, ultimately inducing apoptosis in cancer cells .
Properties
CAS No. |
1673557-43-1 |
|---|---|
Molecular Formula |
C27H24N2O5 |
Molecular Weight |
456.498 |
IUPAC Name |
N-(4-Methoxyphenethyl)-N-(4-(4-(prop-2-yn-1-yloxy)benzoyl)phenyl)oxalamide |
InChI |
InChI=1S/C27H24N2O5/c1-3-18-34-24-14-8-21(9-15-24)25(30)20-6-10-22(11-7-20)29(27(32)26(28)31)17-16-19-4-12-23(33-2)13-5-19/h1,4-15H,16-18H2,2H3,(H2,28,31) |
InChI Key |
CKEGGBQOGGEOGB-UHFFFAOYSA-N |
SMILES |
O=C(N(CCC1=CC=C(OC)C=C1)C2=CC=C(C(C3=CC=C(OCC#C)C=C3)=O)C=C2)C(N)=O |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
SW-208108; SW 208108; SW208108 |
Origin of Product |
United States |
Comparison with Similar Compounds
Key Characteristics :
- Mechanism : Irreversible inhibition of SCD1 via CYP4F11-dependent activation.
- Selectivity: Toxic to 4/12 non-small cell lung cancer (NSCLC) cell lines (e.g., H2122, IC50 = 0.022 µM) but non-toxic to resistant lines (e.g., H1155, IC50 > 10 µM) .
- Metabolic Stability : Stable in liver microsomes (T½ > 240 minutes in mice) but rapidly activated in CYP4F11-expressing cancer cells .
- Therapeutic Limitations : Poor bioavailability in vivo, making it unsuitable for systemic therapy but valuable for target identification .
Comparison with Similar Compounds
SW208108 vs. Abbott-28c (Conventional SCD1 Inhibitor)
Key Findings :
- This compound’s tumor specificity arises from its dependency on CYP4F11, which is overexpressed in cancer tissues but absent in healthy sebocytes .
- Abbott-28c’s non-selectivity limits its therapeutic utility due to dose-limiting toxicities .
This compound vs. SW203668 (Benzothiazole Derivative)
Key Findings :
- Both compounds share a CYP4F11-dependent activation mechanism but differ in pharmacokinetics. SW203668’s benzothiazole scaffold confers superior bioavailability .
- This compound’s lack of in vivo efficacy highlights the importance of prodrug optimization for therapeutic applications .
This compound vs. Xenon-45 (Triazolone Derivative)
Key Findings :
- Xenon-45’s lack of tumor specificity and sebocyte toxicity underscore the advantage of this compound’s prodrug design .
This compound vs. T-3764518 (Renal Cancer Candidate)
Key Findings :
- T-3764518 demonstrates the feasibility of SCD1 inhibition in renal cancer but lacks this compound’s tumor-selective activation .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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